

Spectroscopic Data of N-Boc-3-hydroxymethyl-5-methylindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1-Boc-3-Hydroxymethyl-5-methylindole
Cat. No.:	B1520516
	Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-3-hydroxymethyl-5-methylindole, a key building block in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not readily available in the public domain, this guide leverages empirical data from structurally related analogs and first-principle concepts to provide a robust, predictive analysis. This approach, rooted in a deep understanding of structure-property relationships, offers valuable insights for researchers in compound verification, quality control, and reaction monitoring.

Molecular Structure and its Spectroscopic Implications

N-Boc-3-hydroxymethyl-5-methylindole ($C_{15}H_{19}NO_3$, Molecular Weight: 261.32 g/mol) is a trifunctionalized indole. Its spectroscopic characterization is defined by the interplay of three key structural motifs: the 5-methylindole core, the N-tert-butoxycarbonyl (Boc) protecting group, and the 3-hydroxymethyl substituent. Each of these components imparts distinct and predictable features to the 1H NMR, ^{13}C NMR, IR, and mass spectra.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar

indole systems. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are crucial for confirming the connectivity of the protons.

Table 1: Predicted ^1H NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment	Rationale and Key Insights
~8.0-8.1	d	1H	H-7	The Boc group on the indole nitrogen deshields the adjacent H-7 proton, shifting it significantly downfield.
~7.4	s	1H	H-4	The methyl group at C-5 and the hydroxymethyl group at C-3 influence the electronic environment of the aromatic protons. H-4 is expected to be a singlet due to the absence of adjacent protons.
~7.2	s	1H	H-2	The proton at the 2-position of the indole ring typically appears as a singlet in this region.
~7.1	d	1H	H-6	This proton is coupled to H-7, resulting in a doublet.

~4.8	s	2H	-CH ₂ OH	The methylene protons of the hydroxymethyl group are expected to be a singlet, though this may broaden or split with changes in solvent or temperature due to coupling with the hydroxyl proton.
~2.4	s	3H	-CH ₃	The methyl group at the 5-position will appear as a sharp singlet.
~1.9	br s	1H	-OH	The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.
~1.6	s	9H	-C(CH ₃) ₃	The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic strong singlet.

Expert Insights:

The N-Boc group's influence is paramount in interpreting the ^1H NMR spectrum. Its electron-withdrawing nature through the carbamate linkage deshields the protons on the indole ring, particularly H-7. The large singlet at ~ 1.6 ppm is an unmistakable signature of the Boc group and is often used as an internal reference for integration.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of N-Boc-3-hydroxymethyl-5-methylindole in ~ 0.7 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale and Key Insights
~150	C=O (Boc)	The carbonyl carbon of the Boc group is highly deshielded and appears at a characteristic downfield shift.
~136	C-7a	Quaternary carbon at the fusion of the two rings.
~133	C-5	Aromatic carbon bearing the methyl group.
~130	C-3a	Quaternary carbon at the fusion of the two rings.
~125	C-2	Carbon at the 2-position of the indole ring.
~124	C-4	Aromatic carbon.
~120	C-6	Aromatic carbon.
~115	C-7	Aromatic carbon.
~114	C-3	Carbon bearing the hydroxymethyl group.
~84	-C(CH ₃) ₃ (Boc)	The quaternary carbon of the tert-butyl group.
~58	-CH ₂ OH	The carbon of the hydroxymethyl group.
~28	-C(CH ₃) ₃ (Boc)	The three equivalent methyl carbons of the Boc group.
~21	-CH ₃	The carbon of the methyl group at the 5-position.

Expert Insights:

The ^{13}C NMR spectrum provides complementary information to the ^1H NMR. The presence of the Boc group is confirmed by three distinct signals: the carbonyl carbon (~ 150 ppm), the quaternary carbon (~ 84 ppm), and the methyl carbons (~ 28 ppm). The downfield shifts of the indole ring carbons compared to the parent 5-methylindole are a direct consequence of the N-Boc protection.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: A 100 MHz or higher ^{13}C frequency NMR spectrometer is recommended.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum, with calibration to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted absorption bands are based on the characteristic vibrational frequencies of the bonds in N-Boc-3-hydroxymethyl-5-methylindole.

Table 3: Predicted IR Absorption Bands for N-Boc-3-hydroxymethyl-5-methylindole

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3400	Broad	O-H	Stretching
~2980-2850	Medium	C-H (aliphatic)	Stretching
~1710	Strong	C=O (Boc)	Stretching
~1600, ~1470	Medium-Weak	C=C (aromatic)	Stretching
~1370, ~1390	Medium	C-H (tert-butyl)	Bending
~1250	Strong	C-N	Stretching
~1160	Strong	C-O (ester)	Stretching
~1050	Medium	C-O (alcohol)	Stretching

Expert Insights:

The IR spectrum will be dominated by a strong carbonyl stretch from the Boc group around 1710 cm⁻¹. This band is a definitive indicator of successful N-Boc protection. The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretch of the hydroxymethyl group, and its broadness is due to hydrogen bonding.

Experimental Protocol: IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid N-Boc-3-hydroxymethyl-5-methylindole directly onto the diamond crystal of an ATR-FTIR spectrometer.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
- **Background Correction:** A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a

soft ionization technique suitable for this type of molecule.

Table 4: Predicted Mass Spectrometry Data for N-Boc-3-hydroxymethyl-5-methylindole (ESI-MS)

m/z (charge-to-mass ratio)	Ion	Interpretation
262.14	[M+H] ⁺	Protonated molecular ion.
284.12	[M+Na] ⁺	Sodium adduct of the molecular ion.
206.10	[M+H - C ₄ H ₈] ⁺	Loss of isobutylene from the Boc group.
162.08	[M+H - Boc] ⁺	Loss of the entire Boc group.
144.07	[M+H - Boc - H ₂ O] ⁺	Loss of the Boc group and water.

Expert Insights:

In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ at m/z 262.14 is expected to be the base peak. A characteristic fragmentation pattern for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). These fragmentation pathways provide strong evidence for the presence of the Boc protecting group.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Infuse the sample solution into the electrospray source of a mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Integration

A comprehensive spectroscopic characterization involves the integration of data from all these techniques. The following workflow ensures a systematic and reliable identification of N-Boc-3-hydroxymethyl-5-methylindole.

Caption: Workflow for the spectroscopic characterization of N-Boc-3-hydroxymethyl-5-methylindole.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for N-Boc-3-hydroxymethyl-5-methylindole. By understanding the contributions of each structural component to the overall spectra, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard for unequivocal structure elucidation.

- To cite this document: BenchChem. [Spectroscopic Data of N-Boc-3-hydroxymethyl-5-methylindole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1520516#spectroscopic-data-of-n-boc-3-hydroxymethyl-5-methylindole\]](https://www.benchchem.com/product/b1520516#spectroscopic-data-of-n-boc-3-hydroxymethyl-5-methylindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com